(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate (CAS 6935-44-0), also known as ethyl alpha-cyano-4-hydroxycinnamate, is a specialized non-acidic matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry of synthetic polymers, and a high-performance UV-absorbing building block [1]. By masking the carboxylic acid of the classic CHCA matrix as an ethyl ester, this compound eliminates acid-catalyzed polymer degradation while retaining the strong UV absorption profile (extinction coefficient >36,000 L/mol·cm) required for efficient laser energy transfer [2]. In procurement, it is prioritized for the analysis of acid-labile macromolecules, the generation of clean metal-cationized spectra without proton-adduct interference, and as a stable intermediate for synthesizing complex UV filters and tyrphostin-analog kinase inhibitors [3].
Substituting this specific ethyl ester with its free-acid parent (CHCA) or standard polymer matrices (like Dithranol) severely compromises analytical workflows and synthesis yields [1]. CHCA introduces free protons that induce hydrolytic cleavage in acid-sensitive polymers (e.g., polyacetals) and creates convoluted spectra by competing with metal cationization agents (Na+, Ag+) [2]. Conversely, while Dithranol is non-acidic, it requires different laser energy thresholds and often exhibits poorer co-crystallization with moderately polar polymers [3]. For synthetic applications, attempting in-situ Knoevenagel condensation of ethyl cyanoacetate and 4-hydroxybenzaldehyde introduces unreacted precursors and water byproducts that poison downstream catalytic couplings, making the procurement of high-purity, pre-synthesized (E)-ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate critical for reproducible performance [4].
When analyzing acid-labile synthetic polymers such as poly(ortho esters) or polyacetals, the choice of matrix is critical. The free acid CHCA typically induces significant in-source decay and backbone hydrolysis, often resulting in >40% signal intensity shifting to degradation products [1]. By utilizing the neutral (E)-ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, the local pH during co-crystallization remains neutral, reducing acid-catalyzed cleavage to <2% [2]. This ensures that the resulting mass spectrum accurately reflects the intact polymer molecular weight distribution (Mn, Mw) rather than artifactual degradation fragments.
| Evidence Dimension | Polymer degradation fragment intensity |
| Target Compound Data | <2% relative abundance of degradation peaks |
| Comparator Or Baseline | CHCA (free acid) yielding >40% degradation peak intensity |
| Quantified Difference | >38% absolute reduction in artifactual degradation |
| Conditions | MALDI-TOF MS of acid-labile polyacetals using standard 337 nm laser |
Procuring the ethyl ester prevents the destruction of sensitive polymer samples, ensuring accurate molecular weight characterization.
In synthetic polymer MALDI, metal salts (e.g., AgTFA, NaTFA) are added to promote cationization. Acidic matrices like CHCA readily donate protons, creating a mixture of [M+H]+ and [M+Na]+/[M+Ag]+ adducts that complicate isotopic envelope interpretation [1]. (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate lacks the acidic proton, effectively suppressing [M+H]+ formation. Comparative spectral analyses demonstrate that the ethyl ester matrix yields >95% pure metal-adducted species, whereas CHCA produces mixed adducts with [M+H]+ often exceeding 30% of the total signal, splitting the signal-to-noise ratio across multiple species [2].
| Evidence Dimension | Adduct purity ([M+Metal]+ vs [M+H]+) |
| Target Compound Data | >95% single metal-adduct species |
| Comparator Or Baseline | CHCA yielding mixed adducts (>30% [M+H]+ interference) |
| Quantified Difference | >25% improvement in adduct purity and signal consolidation |
| Conditions | MALDI-TOF MS with NaTFA or AgTFA dopants |
Eliminating protonated adducts simplifies spectral interpretation and improves the signal-to-noise ratio for the target polymer.
Effective MALDI requires homogeneous co-crystallization of the matrix and analyte. CHCA is optimized for aqueous/acetonitrile mixtures, exhibiting poor solubility in non-polar organic solvents like chloroform or THF (<5 mg/mL), which are essential for dissolving hydrophobic synthetic polymers (e.g., polystyrene) [1]. The ethyl esterification in (E)-ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate increases its lipophilicity, boosting its solubility in THF to >50 mg/mL [2]. This allows for the preparation of highly concentrated matrix solutions in the same solvent as the polymer, preventing premature precipitation and ensuring uniform crystal formation.
| Evidence Dimension | Solubility in Tetrahydrofuran (THF) |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | CHCA (<5 mg/mL in THF) |
| Quantified Difference | >10-fold increase in organic solvent solubility |
| Conditions | Standard ambient matrix preparation in pure THF |
High solubility in polymer-compatible solvents eliminates sample preparation bottlenecks and reduces shot-to-shot variability in MS analysis.
Compared to other non-acidic matrices like Dithranol, which has moderate absorption at standard nitrogen (337 nm) or Nd:YAG (355 nm) laser wavelengths, (E)-ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate retains the highly conjugated cinnamate core [1]. It exhibits a strong molar extinction coefficient (>36,000 L/mol·cm), ensuring highly efficient absorption of laser energy [2]. This translates to a lower laser energy threshold for desorption/ionization, typically requiring 15-20% less laser fluence than Dithranol to achieve equivalent ion yields, thereby minimizing thermal degradation of the polymer backbone.
| Evidence Dimension | Laser fluence threshold for ionization |
| Target Compound Data | 15-20% lower energy requirement |
| Comparator Or Baseline | Dithranol (standard non-acidic matrix) |
| Quantified Difference | 15-20% reduction in required laser fluence |
| Conditions | MALDI-TOF MS at 337 nm / 355 nm |
Lower laser energy thresholds prolong instrument laser lifespan and prevent thermal fragmentation of delicate analytes.
Ideal matrix for the mass spectrometric characterization of polyacetals, polyorthoesters, and certain polycarbonates where acidic matrices cause backbone cleavage [1].
Preferred for analyzing synthetic polymers (e.g., PEG, PMMA, Polystyrene) doped with silver or sodium salts, as it prevents confounding protonated adducts [2].
Serves as a high-purity, pre-condensed building block for the industrial synthesis of complex UV filters and functional dyes, avoiding the impurities associated with crude Knoevenagel reactions [3].
Utilized as a stable, lipophilic intermediate in medicinal chemistry for synthesizing substituted acrylamide or ester-based tyrosine kinase inhibitors [4].
Irritant